molecular formula C11H16O3 B14159317 Allyl 1-methyl-2-oxocyclohexanecarboxylate CAS No. 7770-41-4

Allyl 1-methyl-2-oxocyclohexanecarboxylate

Cat. No.: B14159317
CAS No.: 7770-41-4
M. Wt: 196.24 g/mol
InChI Key: JTUXZQJYEFKDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 1-methyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of cyclohexanecarboxylic acid and features an allyl group attached to the ester functionality. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl 1-methyl-2-oxocyclohexanecarboxylate can be synthesized through the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an organic solvent like toluene . The reaction mixture is then purified through standard techniques such as washing with sodium bicarbonate and drying over magnesium sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed reactions is also common, where allyl acetate is reacted with 2-oxocyclohexanecarboxylate in the presence of a palladium catalyst to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Allyl 1-methyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 1-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 1-methyl-2-oxocyclohexanecarboxylate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile used. The allyl group also allows for allylic substitution reactions, which are facilitated by transition metal catalysts such as palladium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 1-methyl-2-oxocyclohexanecarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity patterns, especially in allylic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

7770-41-4

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

prop-2-enyl 1-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-3-8-14-10(13)11(2)7-5-4-6-9(11)12/h3H,1,4-8H2,2H3

InChI Key

JTUXZQJYEFKDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.